molecular formula C19H16N2O3S2 B607284 EL-102 CAS No. 1233948-61-2

EL-102

Cat. No.: B607284
CAS No.: 1233948-61-2
M. Wt: 384.468
InChI Key: STJKZARVVAISJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

EL-102 is synthesized through a series of chemical reactions involving toluidine sulphonamide as a key intermediate.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions

EL-102 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

EL-102 has a wide range of scientific research applications, including:

Mechanism of Action

EL-102 exerts its effects by inhibiting hypoxia-induced factor 1 (HIF1α), a transcription factor that plays a crucial role in cellular response to low oxygen levels. By inhibiting HIF1α, this compound disrupts the expression of genes involved in angiogenesis, metabolism, and cell survival. Additionally, this compound inhibits tubulin polymerization, leading to the destabilization of microtubules and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

EL-102 is unique in its dual mechanism of action, targeting both HIF1α and tubulin polymerization. This dual inhibition makes it particularly effective in inducing apoptosis and inhibiting cancer cell proliferation, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJKZARVVAISJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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